Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Diphenylborinic Acid
Bis(3-chlorophenyl)borinic acid carries two chlorine substituents, which raise its computed log P relative to the unsubstituted diphenylborinic acid. PubChem-predicted XLogP3-AA is 4.0 for bis(3-chlorophenyl)borinic acid [1], compared to 3.2 for diphenylborinic acid (CID 6327641) [2]. The hydrogen-bond donor count remains identical (1), but the increased lipophilicity may improve membrane permeability or alter extraction behavior in workup procedures.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | Diphenylborinic acid, XLogP3-AA = 3.2 |
| Quantified Difference | Δ XLogP ≈ +0.8 |
| Conditions | PubChem computed descriptor (XLogP3-AA algorithm) |
Why This Matters
Higher computed log P can influence compound partitioning in biphasic reactions and its biological membrane permeability when used as a pharmacophoric fragment, providing a measurable, predictable advantage over the unsubstituted analogue.
- [1] PubChem. (2025). Bis(3-chlorophenyl)borinic Acid (Compound Summary). CID 11521653. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11521653 View Source
- [2] PubChem. (2025). Diphenylborinic Acid (Compound Summary). CID 6327641. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6327641 View Source
